1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-15-5-6-16-11(15)7-9(14-16)10-8-12-3-4-13-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYVTKSWUJUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
Similar compounds have shown significant inhibitory activity. The molecular interactions of these compounds in docking studies reveal their suitability for further development.
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of bacterial strains.
Biochemical Analysis
Biochemical Properties
1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to various biochemical effects.
Cellular Effects
The effects of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole on cells are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate oxidative stress levels in cells by interacting with reactive oxygen species (ROS) and influencing the activity of antioxidant enzymes . These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced antioxidant activity and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism . These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall bioavailability and efficacy in biochemical reactions.
Subcellular Localization
1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its role in cellular processes.
Biological Activity
1-Ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique imidazo[1,2-b]pyrazole core with an ethyl group and a pyrazinyl substituent. This configuration is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. For instance, a study reported that various pyrazole derivatives displayed inhibition zones against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively documented. Compounds related to 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole have shown promising results against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit the growth of cancer cells with IC50 values as low as 0.08 μM in specific assays against lung cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, compounds within this class have demonstrated anti-inflammatory effects. Studies have shown that certain pyrazole derivatives can significantly inhibit COX-2 activity, a key enzyme involved in inflammation, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in disease processes, such as COX-2 in inflammation and various kinases in cancer progression.
- Receptor Modulation : The structural features allow it to bind effectively to biological macromolecules, modulating receptor activity which is crucial in both antimicrobial and anticancer mechanisms.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives. Key findings include:
- Substituent Influence : The presence of specific functional groups (e.g., ethyl or pyrazinyl) significantly influences the potency and selectivity of the compounds against various biological targets.
- Core Structure : The imidazo[1,2-b]pyrazole core is essential for maintaining biological activity; modifications can lead to loss or enhancement of efficacy.
Case Studies
Several studies illustrate the efficacy of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives:
| Study | Activity | IC50 Value | Target |
|---|---|---|---|
| Antitumor | 0.08 μM | A549 Cell Line | |
| Anti-inflammatory | 0.04 μM | COX-2 Inhibition | |
| Antimicrobial | 0.22 μg/mL | Staphylococcus aureus |
These studies highlight the compound's potential across multiple therapeutic areas.
Comparison with Similar Compounds
Structural and Functional Analogues
Pruvanserin Isostere (4)
- Structure : Replaces indole in pruvanserin (3, a 5-HT2A serotonin receptor antagonist) with 1H-imidazo[1,2-b]pyrazole.
- Key Differences :
- Solubility : The imidazo[1,2-b]pyrazole analogue exhibits significantly improved aqueous solubility (logD reduced by 0.5 units) compared to the indole-based parent drug .
- pKa : The core NH of the imidazo[1,2-b]pyrazole has a pKa of 7.3, lower than indole’s NH (pKa ~10), enhancing ionization in physiological conditions .
- Biological Implications : Deprotonation at physiological pH may alter receptor binding and membrane permeability, requiring further bioactivity studies .
Push-Pull Dyes (Type 14)
- Structure: Derivatives such as 14e (benzoyl-substituted) feature a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core.
- Key Differences :
- Optical Properties :
- 14e shows a red-shifted absorption peak at 430 nm and enhanced photoluminescence due to intramolecular charge transfer (ICT) between electron-donating (imidazole) and electron-withdrawing (benzoyl) groups .
- Compared to 14a–14d (yellow-orange), 14e exhibits intense yellow coloration and higher fluorescence quantum yield .
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- Structure : Substituted with methylsulfanyl and ester groups at positions 6 and 7, respectively.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Compound | logD | Aqueous Solubility (mg/mL) | pKa | Key Substituents |
|---|---|---|---|---|
| Pruvanserin (3) | 3.2 | 0.03 | 6.4* | Indole core |
| Pruvanserin Isostere (4) | 2.7 | 0.12 | 7.3 | Imidazo[1,2-b]pyrazole |
| 1-Ethyl-6-(pyrazin-2-yl) | N/A | N/A | ~7.3† | Pyrazine at C6 |
| Push-Pull Dye 14e | N/A | N/A | N/A | Benzoyl at C2 |
*Protonation of piperazine amine; †Estimated based on structural similarity to compound 4 .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1H-imidazo[1,2-b]pyrazoles, including derivatives such as 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole, typically involves:
- Formation of 5-aminopyrazole intermediates via cyclocondensation reactions.
- Subsequent multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction for ring fusion incorporating the imidazo ring.
- Functionalization steps to introduce ethyl and pyrazin-2-yl substituents.
This approach is favored for its operational simplicity, mild conditions, and high yields.
Preparation of 5-Aminopyrazole Intermediates
A key precursor in the synthesis is the 5-aminopyrazole derivative, which can be efficiently prepared via cyclocondensation of appropriate precursors such as ethoxymethylene malononitrile with hydrazine derivatives.
- Microwave-assisted cyclocondensation: The reaction of ethoxymethylene malononitrile with hydrazine under microwave irradiation (80 °C, 150 W, 10 min) in ethanol yields 5-aminopyrazole intermediates with complete conversion and high purity.
- The presence of water during this step is detrimental, leading to complex mixtures, highlighting the necessity of anhydrous conditions.
- The sequence of reagent addition is critical for optimal yields and selectivity.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a pivotal step that constructs the imidazo[1,2-b]pyrazole core by combining:
- The preformed 5-aminopyrazole intermediate.
- An aldehyde (e.g., pyrazine-2-carboxaldehyde for introducing the pyrazin-2-yl group).
- An isocyanide.
- A catalytic acid such as trifluoroacetic acid (TFA, 20 mol %).
Reaction conditions and outcomes:
- Conducted at room temperature in ethanol with a small amount of water to facilitate the reaction.
- Reaction times range from 10 to 60 minutes.
- Yields for various substituted 1H-imidazo[1,2-b]pyrazoles range from 54% to 79%, with isolated yields up to 83% reported.
- The reaction tolerates a variety of substituents, allowing for structural diversity.
Specific Preparation of 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
While direct literature specifically naming this compound is limited, the methodology to synthesize it can be derived from the generalized protocols:
- Use ethyl 2-cyano-3-ethoxyacrylate or similar ethyl-substituted malononitrile derivatives in the initial cyclocondensation to introduce the ethyl group at the 1-position of the imidazo ring.
- Employ pyrazine-2-carboxaldehyde as the aldehyde component in the GBB reaction to install the pyrazin-2-yl substituent at the 6-position.
- Use appropriate isocyanides (e.g., tert-butyl isocyanide) and catalytic acid (TFA) under mild conditions to complete the ring closure.
Data Table: Representative Yields and Conditions for 1H-imidazo[1,2-b]pyrazoles Synthesis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Ethoxymethylene malononitrile + Hydrazine, MW, EtOH | >95% | Microwave-assisted, 80 °C, 10 min |
| GBB Reaction | 5-Aminopyrazole + Aldehyde (e.g., pyrazine-2-carboxaldehyde) + Isocyanide + TFA (20 mol %) | 54–79% | Room temp, 10–60 min, EtOH + H2O |
| Overall One-Pot Protocol | Sequential MW cyclocondensation + GBB | Up to 83% | Simple purification, green chemistry |
Advantages and Research Findings
- Microwave-assisted synthesis accelerates the formation of pyrazole intermediates, reducing reaction times from hours to minutes.
- The GBB multicomponent reaction offers a versatile and modular approach, enabling rapid access to diverse imidazo[1,2-b]pyrazole derivatives with tunable substitution patterns.
- The method avoids harsh conditions and complex purification, aligning with green chemistry principles.
- The protocol has been validated by extensive NMR (1D and 2D) studies confirming the regioselectivity and tautomeric purity of the products.
Q & A
Q. What are the common synthetic routes for 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole?
Synthesis typically involves cyclocondensation or cycloaddition reactions. A foundational approach includes:
- Step 1 : Reacting pyrazine-2-carboxaldehyde with ethyl hydrazinecarboxylate under reflux in ethanol to form a hydrazone intermediate.
- Step 2 : Cyclization using catalytic acids (e.g., acetic acid or p-toluenesulfonic acid) to construct the imidazo[1,2-b]pyrazole core .
- Step 3 : Introducing the ethyl group via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K₂CO₃) .
Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization.
Q. How is the structural integrity of this compound verified post-synthesis?
- X-ray crystallography : Resolves the 3D arrangement of the imidazo[1,2-b]pyrazole core and substituents .
- NMR spectroscopy : Key signals include the ethyl group’s triplet (δ 1.2–1.4 ppm, CH₃) and pyrazine protons (δ 8.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 256.1212 for C₁₁H₁₂N₅) .
Q. What in vitro assays are typically employed for initial biological activity screening?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., Pim-1) or proteases using fluorescence-based substrates .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .
- Receptor binding studies : Radioligand displacement assays (e.g., for adenosine A₂A receptor) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the ethyl group at the 1-position?
- Catalyst screening : Transition-metal catalysts (e.g., CeCl₃·7H₂O) improve regioselectivity and yield (up to 75% with 30 mol% loading) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6–8 hours under reflux) while maintaining >90% purity .
Q. What strategies address discrepancies in biological activity data across different studies?
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation for MTT) .
- Purity validation : HPLC (>98% purity) and elemental analysis to rule out impurities affecting activity .
- Orthogonal assays : Confirm enzyme inhibition via surface plasmon resonance (SPR) if fluorescence assays show variability .
Q. How do computational methods like molecular docking predict interactions with biological targets?
- Software : AutoDock Vina or Schrödinger Suite docks the compound into target pockets (e.g., COVID-19 main protease) .
- Key interactions : Pyrazine nitrogen forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro), validated by ΔG values ≤ −7.5 kcal/mol .
- Validation : Compare docking poses with co-crystallized ligands using RMSD (<2.0 Å acceptable) .
Q. What techniques determine regioselectivity in pyrazole ring functionalization?
- Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) on the pyrazole ring guide electrophilic substitution to the 6-position .
- ¹H-¹³C HMBC NMR : Correlates cross-peaks between pyrazine protons and adjacent carbons to confirm regiochemistry .
- Competitive experiments : Compare product ratios under varying catalysts (e.g., Sc(OTf)₃ vs. NH₂SO₃H) .
Q. How to design SAR studies focusing on the pyrazine substituent’s role?
- Analog synthesis : Replace pyrazine with pyrimidine or triazole rings to assess π-π stacking effects .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values (R² > 0.85 required) .
- In vivo validation : Test top analogs in xenograft models, monitoring tumor volume and biomarker expression (e.g., p-AKT) .
Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?
- Degradation pathways : Hydrolysis of the ethyl group in acidic conditions (pH < 4) generates imidazo[1,2-b]pyrazol-6-ol, detected via LC-MS .
- Stability assays : Incubate in PBS (pH 7.4, 37°C) for 72 hours; quantify degradation by HPLC area-under-curve (AUC) .
- Light sensitivity : Store at −20°C in amber vials to prevent photodegradation (t₁/₂ < 7 days under UV light) .
Q. How to validate target engagement in cellular models using this compound?
- CRISPR knockouts : Delete the putative target gene (e.g., PIM1) and assess loss of compound activity .
- Thermal shift assay (TSA) : Monitor protein melting temperature (ΔTm ≥ 2°C indicates binding) .
- Western blotting : Measure downstream effectors (e.g., phosphorylated STAT3) after treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
